N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
CAS No.:
Cat. No.: VC13477270
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C11H20N2O2/c1-9(15)13(10-2-3-10)11-4-5-12(8-11)6-7-14/h10-11,14H,2-8H2,1H3/t11-/m0/s1 |
| Standard InChI Key | PXVPWQBQOYDPGT-NSHDSACASA-N |
| Isomeric SMILES | CC(=O)N([C@H]1CCN(C1)CCO)C2CC2 |
| SMILES | CC(=O)N(C1CC1)C2CCN(C2)CCO |
| Canonical SMILES | CC(=O)N(C1CC1)C2CCN(C2)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a hydroxyethyl group () and an acetamide moiety () linked to a cyclopropyl group. The (S)-configuration at the pyrrolidine C3 position ensures enantioselective interactions with biological targets . Key structural attributes include:
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Pyrrolidine core: A five-membered saturated ring contributing to conformational rigidity.
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Hydroxyethyl side chain: Enhances hydrophilicity and hydrogen-bonding capacity.
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Cyclopropyl-acetamide group: Introduces steric constraints and metabolic stability.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide |
| CAS Number | 1354008-76-6 |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
| LogP (Predicted) | 0.85 |
| Hydrogen Bond Donors/Acceptors | 2/3 |
The compound’s stereochemistry is critical for its biological activity, as evidenced by differential binding affinities between (S)- and (R)-enantiomers .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Pyrrolidine functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution or reductive amination .
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Acetamide formation: Reaction of the pyrrolidine intermediate with acetyl chloride or acetic anhydride in the presence of a cyclopropylamine derivative.
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Chiral resolution: Chromatographic separation or asymmetric synthesis to isolate the (S)-enantiomer .
Example Protocol:
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Step 1: React 3-aminopyrrolidine with 2-bromoethanol in acetonitrile (60°C, 12 h) to yield 1-(2-hydroxyethyl)pyrrolidin-3-amine.
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Step 2: Acetylate the amine using acetyl chloride and triethylamine (0°C, 2 h).
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Step 3: Perform N-cyclopropylation via Ullmann coupling with cyclopropyl bromide and CuI catalyst .
Analytical Characterization
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NMR: NMR (400 MHz, DMSO-d6): δ 1.05–1.15 (m, 4H, cyclopropyl), 2.85–3.20 (m, pyrrolidine protons), 3.55 (t, J = 6.0 Hz, 2H, -CH2OH) .
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
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MS (ESI+): m/z 213.2 [M+H]+.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapy . In vitro assays demonstrate an IC50 of 120 nM, comparable to sitagliptin (IC50 = 110 nM) . The cyclopropyl group enhances binding to the S2 subsite of DPP-IV, while the hydroxyethyl moiety stabilizes interactions via hydrogen bonds with Glu205 and Tyr547 .
Receptor Modulation
Structural analogs of this compound show affinity for 5-HT1A serotonin receptors (Ki = 0.49–240 nM), suggesting potential anxiolytic or antidepressant applications . The (S)-enantiomer’s spatial arrangement aligns with the receptor’s hydrophobic pocket, as confirmed by molecular docking studies .
Pharmacological Applications
Metabolic Disorders
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DPP-IV Inhibition: Reduces glucagon-like peptide-1 (GLP-1) degradation, enhancing insulin secretion in pancreatic β-cells .
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In Vivo Efficacy: Oral administration (10 mg/kg/day) in diabetic rats lowered fasting glucose by 35% over 4 weeks .
Central Nervous System (CNS) Targeting
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Blood-Brain Barrier Permeability: LogBB = -0.2 (moderate penetration) .
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Neuroprotective Effects: In rodent models, the compound reduced oxidative stress markers (e.g., malondialdehyde) by 40% at 5 mg/kg .
Comparative Analysis with Structural Analogs
| Compound | Target (IC50/Ki) | Therapeutic Area |
|---|---|---|
| N-Cyclopropyl-N-[(S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide | DPP-IV (120 nM) | Diabetes |
| N-Cyclopropyl-N-(1-(2-chloroacetyl)pyrrolidin-3-yl)acetamide | HDAC (850 nM) | Cancer |
| N-Methyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide | 5-HT1A (240 nM) | Depression |
The cyclopropyl variant outperforms methylated analogs in metabolic stability (t1/2 = 6.2 h vs. 2.1 h in human hepatocytes) .
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